molecular formula C17H22BrN3O3 B13114735 Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate

Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate

Cat. No.: B13114735
M. Wt: 396.3 g/mol
InChI Key: RQKQFYZVFNGQEP-UHFFFAOYSA-N
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Description

Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazole derivatives This compound is characterized by the presence of a bromo-substituted triazole ring, a cyclopropylmethyl group, and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl 3-methylbutanoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted triazole derivatives.

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Hydrolysis: Carboxylic acid derivative.

Mechanism of Action

The mechanism of action of Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s triazole ring and bromine substituent may play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function .

Comparison with Similar Compounds

Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H22BrN3O3

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 2-[4-bromo-1-(cyclopropylmethyl)benzotriazol-5-yl]oxy-3-methylbutanoate

InChI

InChI=1S/C17H22BrN3O3/c1-4-23-17(22)16(10(2)3)24-13-8-7-12-15(14(13)18)19-20-21(12)9-11-5-6-11/h7-8,10-11,16H,4-6,9H2,1-3H3

InChI Key

RQKQFYZVFNGQEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)OC1=C(C2=C(C=C1)N(N=N2)CC3CC3)Br

Origin of Product

United States

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